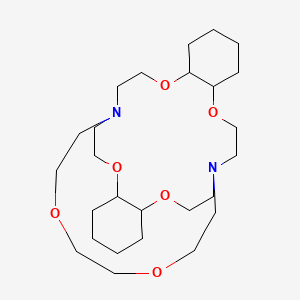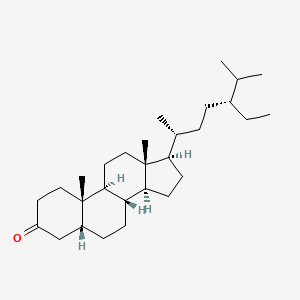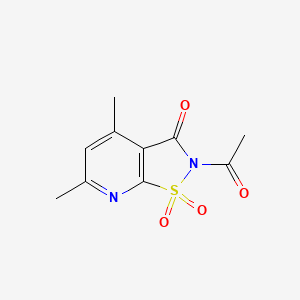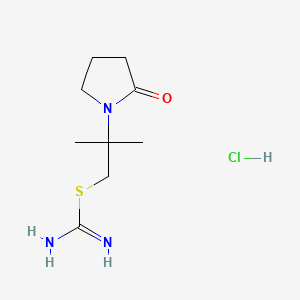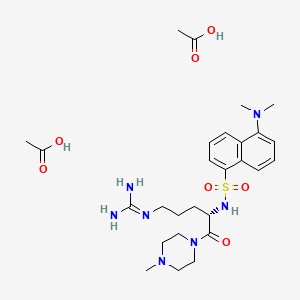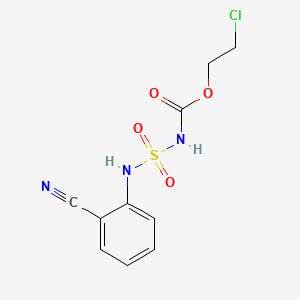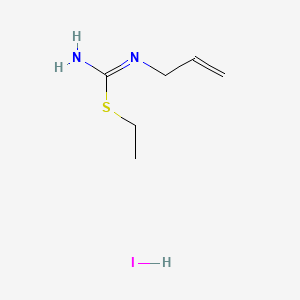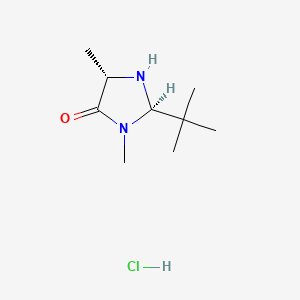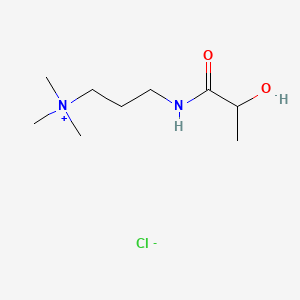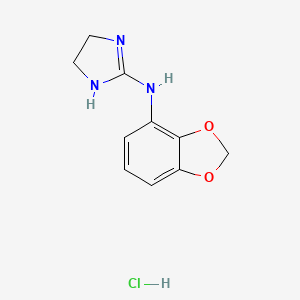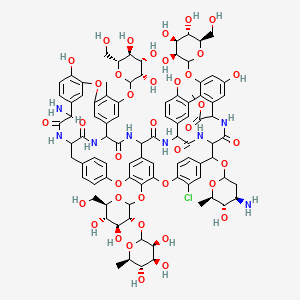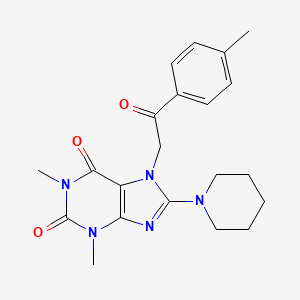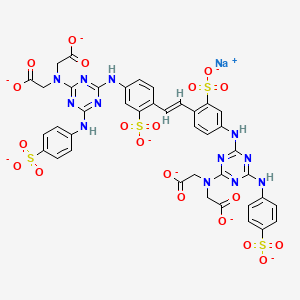
Glycine, N,N'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is a complex organic compound. It is known for its applications in various scientific fields, particularly in the synthesis of dyes and pigments. This compound is characterized by its intricate molecular structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves several steps. The process typically begins with the preparation of intermediate compounds, such as sulfonated phenylene diamines and triazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as filtration and crystallization, to isolate the final product from impurities.
化学反応の分析
Types of Reactions
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
科学的研究の応用
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context and application.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar sulfonic acid groups and are used in similar applications.
Triazine derivatives: These compounds contain triazine units and are used in the synthesis of dyes and pigments.
Azo dyes: These compounds contain azo groups and are widely used in the dye industry.
Uniqueness
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is unique due to its complex molecular structure, which combines multiple functional groups and aromatic units. This complexity contributes to its versatility and reactivity in various scientific and industrial applications.
特性
CAS番号 |
174305-36-3 |
|---|---|
分子式 |
C40H28N12NaO20S4-7 |
分子量 |
1148.0 g/mol |
IUPAC名 |
sodium;2-[[4-[4-[(E)-2-[4-[[4-[bis(carboxylatomethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C40H36N12O20S4.Na/c53-31(54)17-51(18-32(55)56)39-47-35(41-23-7-11-27(12-8-23)73(61,62)63)45-37(49-39)43-25-5-3-21(29(15-25)75(67,68)69)1-2-22-4-6-26(16-30(22)76(70,71)72)44-38-46-36(42-24-9-13-28(14-10-24)74(64,65)66)48-40(50-38)52(19-33(57)58)20-34(59)60;/h1-16H,17-20H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/q;+1/p-8/b2-1+; |
InChIキー |
HAZGLGDXITZVHO-TYYBGVCCSA-F |
異性体SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




